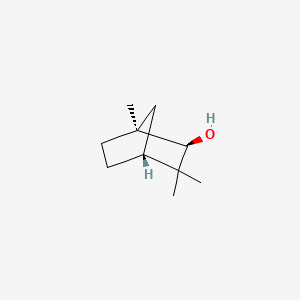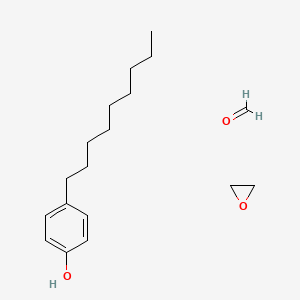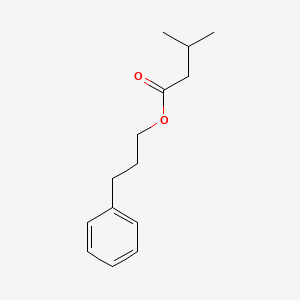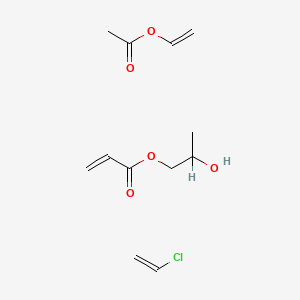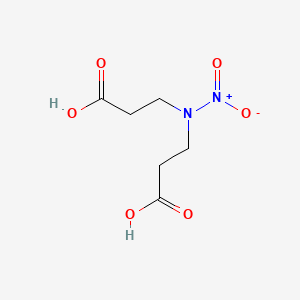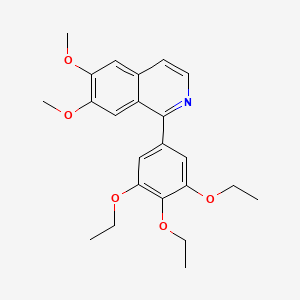
2-Methylallyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylallyl isobutyrate is a natural product found in Chamaemelum fuscatum with data available.
Scientific Research Applications
Rumen Fermentation and Digestibility in Livestock : 2-Methylbutyrate supplementation impacts rumen fermentation, enzyme activities, and feed digestibility in steers. A study using ruminally cannulated Simmental steers showed that 2-methylbutyrate supplementation affected ruminal pH, volatile fatty acid concentration, and overall feed digestibility (Wang et al., 2012).
Biosynthesis in Insects : Research on crickets has demonstrated that 2-methylalkanes, including 2-methylbutyrate, are synthesized through the incorporation of labeled acetate, valine, and isobutyric acid into cuticular hydrocarbons. This indicates the conversion of valine to isobutyric acid and its incorporation into the chain length of 2-methylalkanes (Blailock & Blomquist, 1976).
Renewable Chemical and Fuel Production : The catalytic dehydration of fermented isobutanol, a compound closely related to 2-methylbutyrate, is studied for producing renewable chemicals and fuels. High conversion and selectivity to isobutylene, a valuable platform molecule, were observed (Taylor et al., 2010).
Ocular Surgery Applications : Methyl and isobutyl 2-cyanoacrylate monomers, related to 2-methylallyl isobutyrate, have been evaluated for their use in ocular surgery, focusing on bonding time, tensile strength, ease of application, and histological effects on surgical wounds (Munton, 1971).
Biofuel Production via Metabolic Engineering : Metabolic engineering has been employed to produce biofuels like 2-methylpropan-1-ol (isobutanol) efficiently, overcoming challenges in cofactor utilization and enabling high-yield anaerobic production (Bastian et al., 2011).
Investigating 2-Methylbutyrate Stability in Beer : The stability of 2-methylbutyl isobutyrate (a form of 2-methylbutyrate) during the storage of commercial ales has been studied. Significant reductions in 2-methylbutyl isobutyrate concentration were observed over time, impacting the chemical stability of hoppy ales (Rettberg et al., 2020).
Ruminant Nutrition and Metabolism : In ruminant nutrition, 2-methylbutyrate is a key component, affecting ruminal and intermediary metabolism and potentially influencing animal performance. It is produced from the degradation of specific amino acids and has a role in microbial fermentation within the rumen (Andries et al., 1987).
Physico-Chemical Characterization in Plasma Polymer Films : Methyl isobutyrate-based plasma polymer films have been characterized, focusing on the impact of various process conditions and the incorporation of oxygen-based functionalities in these films (Denis et al., 2011).
properties
CAS RN |
816-73-9 |
|---|---|
Product Name |
2-Methylallyl isobutyrate |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-methylpropanoate |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h7H,1,5H2,2-4H3 |
InChI Key |
SMCDNXLLJDMHQF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC(=C)C |
Canonical SMILES |
CC(C)C(=O)OCC(=C)C |
Other CAS RN |
816-73-9 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-](/img/structure/B1617591.png)
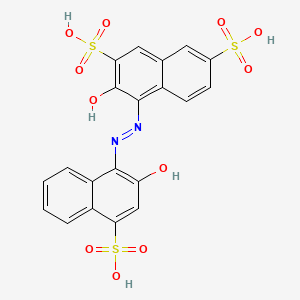
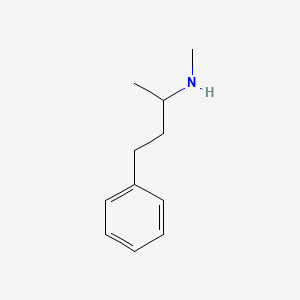

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-](/img/structure/B1617598.png)
![Carbamic acid, [2-[ethyl(3-methylphenyl)amino]phenyl]-, ethyl ester](/img/structure/B1617599.png)
